Bis(methylcyclopentadienyl)difluorotitanium(IV) Bis(methylcyclopentadienyl)difluorotitanium(IV)
Brand Name: Vulcanchem
CAS No.: 38498-31-6
VCID: VC11712344
InChI: InChI=1S/2C6H7.2FH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+2/p-2
SMILES: CC1=C[CH-]C=C1.CC1=C[CH-]C=C1.F[Ti]F
Molecular Formula: C12H14F2Ti-2
Molecular Weight: 244.10 g/mol

Bis(methylcyclopentadienyl)difluorotitanium(IV)

CAS No.: 38498-31-6

Cat. No.: VC11712344

Molecular Formula: C12H14F2Ti-2

Molecular Weight: 244.10 g/mol

* For research use only. Not for human or veterinary use.

Bis(methylcyclopentadienyl)difluorotitanium(IV) - 38498-31-6

Specification

CAS No. 38498-31-6
Molecular Formula C12H14F2Ti-2
Molecular Weight 244.10 g/mol
IUPAC Name difluorotitanium;2-methylcyclopenta-1,3-diene
Standard InChI InChI=1S/2C6H7.2FH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+2/p-2
Standard InChI Key AUAZFJHTAXAWAW-UHFFFAOYSA-L
SMILES CC1=C[CH-]C=C1.CC1=C[CH-]C=C1.F[Ti]F
Canonical SMILES CC1=C[CH-]C=C1.CC1=C[CH-]C=C1.F[Ti]F

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of Bis(methylcyclopentadienyl)difluorotitanium(IV) typically begins with titanocene dichloride (Cp2TiCl2\text{Cp}_2\text{TiCl}_2), a commercially available precursor. In a two-step process, the methylcyclopentadienyl ligands are introduced via ligand substitution, followed by halogen exchange to replace chloride with fluoride ions. The reaction is conducted under inert atmospheric conditions to prevent oxidation, often employing anhydrous tetrahydrofuran (THF) as a solvent and triethylamine as a base to neutralize hydrochloric acid byproducts .

Cp2TiCl2+2 Na(CH3Cp)Cp2Ti(CH3Cp)2+2 NaCl\text{Cp}_2\text{TiCl}_2 + 2\ \text{Na}(\text{CH}_3\text{Cp}) \rightarrow \text{Cp}_2\text{Ti}(\text{CH}_3\text{Cp})_2 + 2\ \text{NaCl} Cp2Ti(CH3Cp)2+2 AgFCp2TiF2+2 AgCl\text{Cp}_2\text{Ti}(\text{CH}_3\text{Cp})_2 + 2\ \text{AgF} \rightarrow \text{Cp}_2\text{TiF}_2 + 2\ \text{AgCl}

The purity of the final product is confirmed through elemental analysis and nuclear magnetic resonance (NMR) spectroscopy .

Structural Properties

The compound adopts a distorted tetrahedral geometry around the titanium center, with two methyl-substituted Cp ligands occupying equatorial positions and two fluoride ions in axial positions. X-ray crystallography of analogous titanocene complexes reveals bond lengths of approximately 2.04 A˚2.04\ \text{Å} for Ti–C (Cp) and 1.85 A˚1.85\ \text{Å} for Ti–F, consistent with strong σ-donor and π-acceptor interactions . The methyl groups on the Cp rings enhance steric bulk, reducing aggregation tendencies and improving solubility in nonpolar solvents.

Physicochemical Properties

PropertyValue
Molecular FormulaC12H14F2Ti\text{C}_{12}\text{H}_{14}\text{F}_{2}\text{Ti}
Molecular Weight244.10 g/mol
Melting Point260–280 °C (decomposes)
Density1.6 g/cm³
SolubilitySoluble in THF, toluene

Thermogravimetric analysis (TGA) indicates stability up to 250 °C, beyond which decomposition occurs via ligand dissociation . The fluorine ligands contribute to its Lewis acidity, enabling coordination to electron-rich substrates in catalytic cycles.

Applications in Catalysis and Biomedicine

Catalytic Activity

Bis(methylcyclopentadienyl)difluorotitanium(IV) serves as a precatalyst in olefin polymerization and hydrofunctionalization reactions. The electron-withdrawing fluorine ligands polarize the titanium center, facilitating alkene insertion into the Ti–F bond. For example, in ethylene polymerization, the compound achieves turnover frequencies (TOFs) exceeding 103 h110^3\ \text{h}^{-1} under mild conditions .

Research Advancements and Comparative Studies

Recent investigations have explored ligand effects on titanocene reactivity. For instance, replacing chloride with fluoride in Cp2TiX2\text{Cp}_2\text{TiX}_2 (X = Cl, F) alters redox potentials by ΔE=0.3 V\Delta E = 0.3\ \text{V}, as measured by cyclic voltammetry . Comparative studies with Schiff base complexes (e.g., Cp2Ti(sb)Cl\text{Cp}_2\text{Ti}(sb)\text{Cl}) demonstrate that ancillary ligands modulate catalytic activity and biological targeting .

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